

Spectroscopic Data of Cyclobutylacetonitrile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Cyclobutylacetonitrile**

Cat. No.: **B1593217**

[Get Quote](#)

This guide provides an in-depth analysis of the spectroscopic data for **cyclobutylacetonitrile**, a valuable building block in organic synthesis and drug discovery. By leveraging predictive tools and established spectroscopic principles, we will explore the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) features of this molecule. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of **cyclobutylacetonitrile**.

Molecular Structure and Spectroscopic Overview

Cyclobutylacetonitrile, with the molecular formula C_6H_9N , possesses a unique combination of a strained four-membered cyclobutyl ring and a polar nitrile functional group. This structure gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification and characterization. Understanding these spectral features is paramount for confirming its synthesis, assessing its purity, and predicting its reactivity in subsequent chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the lack of readily available experimental spectra in public databases, the following 1H and ^{13}C NMR data are predicted using reputable online spectroscopic tools.^[1] These predictions are based on large databases of known chemical shifts and provide a reliable estimation of the expected experimental values.

Predicted ^1H NMR Spectral Data

The proton NMR spectrum of **cyclobutylacetonitrile** is expected to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule. The predicted chemical shifts (δ) are presented in the table below, referenced to tetramethylsilane (TMS) in a standard deuterated solvent like CDCl_3 .

Proton Assignment	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Integration
H1 (methine)	~2.8	Quintet	1H
H4 (CH_2CN)	~2.5	Doublet	2H
H2, H2' (ring CH_2)	~2.2	Multiplet	4H
H3 (ring CH_2)	~1.9	Multiplet	2H

Expert Interpretation:

- **H1 (Methine Proton):** The proton on the carbon bearing the acetonitrile group (C1) is expected to be the most deshielded of the ring protons, appearing at approximately 2.8 ppm. This downfield shift is attributed to the combined electron-withdrawing effects of the nitrile group and its position on a tertiary carbon. Its multiplicity is predicted to be a quintet due to coupling with the adjacent two sets of methylene protons (H2/H2' and H4).
- **H4 (Methylene Protons of Acetonitrile):** These protons, directly attached to the carbon adjacent to the nitrile group, are significantly deshielded and are predicted to resonate around 2.5 ppm. The strong electron-withdrawing nature of the cyano group is the primary cause for this downfield shift. These protons are expected to appear as a doublet due to coupling with the methine proton (H1).
- **H2, H2' (Ring Methylene Protons):** The four protons on the two methylene groups adjacent to the methine carbon are predicted to have a complex multiplet signal around 2.2 ppm. Their chemical environment is influenced by both the methine proton and the other ring methylene protons.

- H3 (Ring Methylene Protons): The two protons on the methylene group opposite the substitution are the most shielded of the ring protons, with a predicted chemical shift of approximately 1.9 ppm. This is due to their greater distance from the electron-withdrawing acetonitrile group.

Predicted ^{13}C NMR Spectral Data

The proton-decoupled ^{13}C NMR spectrum of **cyclobutylacetonitrile** is predicted to show five distinct signals, corresponding to the five chemically non-equivalent carbon atoms.

Carbon Assignment	Predicted Chemical Shift (ppm)
C5 (-C≡N)	~119
C1 (Methine)	~34
C2, C2' (ring CH ₂)	~28
C4 (CH ₂ CN)	~22
C3 (ring CH ₂)	~17

Expert Interpretation:

- C5 (Nitrile Carbon): The carbon of the nitrile group is expected to appear furthest downfield, around 119 ppm, which is a characteristic chemical shift for nitrile carbons.
- C1 (Methine Carbon): The methine carbon of the cyclobutyl ring, directly attached to the acetonitrile side chain, is predicted to resonate at approximately 34 ppm.
- C2, C2' (Ring Methylene Carbons): The two equivalent methylene carbons adjacent to the methine carbon are expected to have a chemical shift of about 28 ppm.
- C4 (Methylene Carbon of Acetonitrile): The carbon of the methylene group adjacent to the nitrile is predicted at around 22 ppm.
- C3 (Ring Methylene Carbon): The methylene carbon opposite the point of substitution is the most shielded of the ring carbons, with a predicted chemical shift of approximately 17 ppm.

Molecular Structure and NMR Assignments

Caption: Molecular structure of **Cyclobutylacetonitrile** with atom numbering for NMR assignments.

Infrared (IR) Spectroscopy

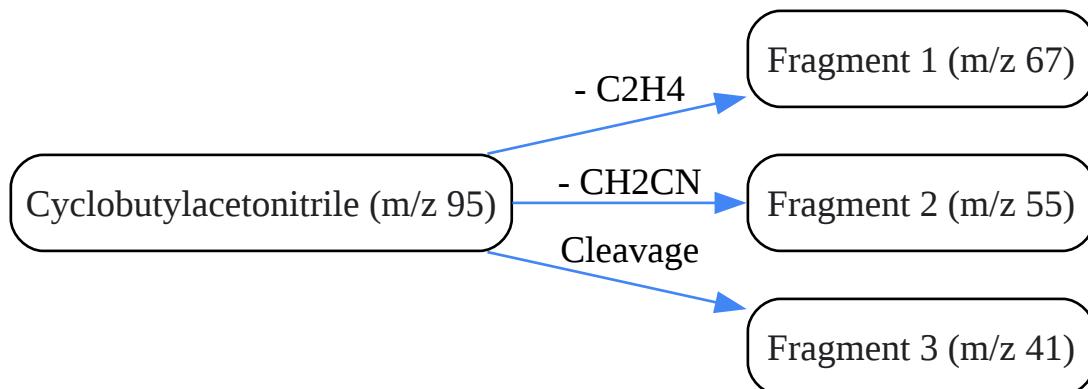
The IR spectrum of **cyclobutylacetonitrile** will be dominated by the characteristic absorption bands of the nitrile and alkyl C-H groups.

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
C≡N (Nitrile stretch)	2260 - 2240	Medium to Strong, Sharp
C-H (sp ³ stretch)	3000 - 2850	Strong
C-H (sp ³ bend)	1470 - 1350	Medium

Expert Interpretation:

- Nitrile Stretch (C≡N): The most diagnostic peak in the IR spectrum will be the sharp, medium-to-strong absorption in the 2260-2240 cm⁻¹ region, which is highly characteristic of the carbon-nitrogen triple bond in a nitrile.
- sp³ C-H Stretch: Strong absorptions in the 3000-2850 cm⁻¹ range will be present, corresponding to the stretching vibrations of the C-H bonds in the cyclobutyl ring and the methylene group of the side chain.
- sp³ C-H Bend: Medium intensity bands between 1470 cm⁻¹ and 1350 cm⁻¹ will arise from the bending vibrations of the various methylene groups in the molecule.

Mass Spectrometry (MS)


In mass spectrometry, **cyclobutylacetonitrile** will undergo fragmentation upon ionization, providing valuable information about its molecular weight and structural components. The predicted fragmentation pattern is based on the principles of mass spectral fragmentation of cycloalkanes and nitriles.

Predicted Fragmentation Pattern:

- Molecular Ion (M^+): The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of **cyclobutylacetonitrile** (95.14 g/mol).
- Loss of Ethylene (M-28): A common fragmentation pathway for cyclobutane derivatives is the loss of an ethylene molecule (C_2H_4), which would result in a peak at m/z 67.
- Loss of the Acetonitrile Side Chain (M-40): Cleavage of the bond between the cyclobutyl ring and the acetonitrile side chain would lead to the loss of a CH_2CN radical, resulting in a cyclobutyl cation at m/z 55.
- Formation of the Acetonitrile Cation (m/z 41): The CH_2CN^+ cation itself would give a prominent peak at m/z 41.

m/z	Predicted Fragment
95	$[C_6H_9N]^+$ (Molecular Ion)
67	$[C_4H_5N]^+$
55	$[C_4H_7]^+$
41	$[CH_2CN]^+$

Mass Spectrometry Fragmentation Workflow

[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways for **Cyclobutylacetonitrile** in Mass Spectrometry.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed. These protocols are designed to be self-validating and serve as a starting point for experimental work.

NMR Spectroscopy Sample Preparation

- Sample Preparation: Accurately weigh approximately 10-20 mg of **cyclobutylacetonitrile** into a clean, dry vial.
- Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) to the vial.
- Dissolution: Gently swirl the vial to ensure the sample is completely dissolved.
- Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
- Instrumentation: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.
- Acquisition: Acquire the ^1H and ^{13}C NMR spectra using standard instrument parameters. For ^{13}C NMR, a proton-decoupled sequence is typically used.

IR Spectroscopy (Attenuated Total Reflectance - ATR)

- Instrument Background: Record a background spectrum of the clean ATR crystal.
- Sample Application: Place a small drop of **cyclobutylacetonitrile** directly onto the center of the ATR crystal.
- Data Acquisition: Lower the ATR press and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

- Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
- Ionization: The sample is vaporized and then ionized using a standard electron ionization source (typically 70 eV).
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The predicted spectroscopic data presented in this guide provide a robust framework for the identification and characterization of **cyclobutylacetonitrile**. The combination of ^1H NMR, ^{13}C NMR, IR, and MS data offers a comprehensive structural elucidation, with each technique providing complementary information. While these are predicted data, they are based on well-established principles and extensive spectral databases, offering a high degree of confidence for guiding experimental work and confirming the identity of this important chemical intermediate.

References

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Visualizer loader [nmrdb.org]

- To cite this document: BenchChem. [Spectroscopic Data of Cyclobutylacetonitrile: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1593217#spectroscopic-data-of-cyclobutylacetonitrile-nmr-ir-ms\]](https://www.benchchem.com/product/b1593217#spectroscopic-data-of-cyclobutylacetonitrile-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com